molecular formula C8H18N2 B1347243 N1,N1-Dimethylcyclohexane-1,4-diamine CAS No. 42389-50-4

N1,N1-Dimethylcyclohexane-1,4-diamine

Cat. No. B1347243
M. Wt: 142.24 g/mol
InChI Key: GNGZZWTXFNFCMU-UHFFFAOYSA-N
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Patent
US05585394

Procedure details

A mixture of 68 g of 4-dimethylaminoaniline and 34 g of 5% palladium-on-charcoal in 250 ml of AcOH is hydrogenated at a temperature of 75°-90° C. under a pressure of 50 bar. The catalyst is filtered off and washed with water and the filtrate is evaporated under vacuum. The residue is taken up with water, rendered alkaline by the addition of concentrated NaOH, extracted with AcOEt and dried over Na2SO4 and the solvent is evaporated off under vacuum. The oil obtained is distilled under reduced pressure to give 16.2 g of the expected product in the form of an oil. B.p.=102°-110° C. under 20 mm Hg.
Quantity
68 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
34 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:10])[C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][CH:4]=1>CC(O)=O.[Pd]>[CH3:1][N:2]([CH3:10])[CH:3]1[CH2:9][CH2:8][CH:6]([NH2:7])[CH2:5][CH2:4]1

Inputs

Step One
Name
Quantity
68 g
Type
reactant
Smiles
CN(C1=CC=C(N)C=C1)C
Name
Quantity
250 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
34 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is hydrogenated at a temperature of 75°-90° C. under a pressure of 50 bar
FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated under vacuum
ADDITION
Type
ADDITION
Details
by the addition of concentrated NaOH
EXTRACTION
Type
EXTRACTION
Details
extracted with AcOEt
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off under vacuum
CUSTOM
Type
CUSTOM
Details
The oil obtained
DISTILLATION
Type
DISTILLATION
Details
is distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CN(C1CCC(CC1)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 16.2 g
YIELD: CALCULATEDPERCENTYIELD 22.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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